N-Acetyl-D-leucine
Overview
Description
DS-1211 is a novel, potent, and selective small molecule inhibitor of tissue-nonspecific alkaline phosphatase. This compound has been developed through a research collaboration between Daiichi Sankyo and Sanford Burnham Prebys. It is currently being investigated for its potential to treat ectopic calcification disorders, such as pseudoxanthoma elasticum, by inhibiting the activity of tissue-nonspecific alkaline phosphatase .
Mechanism of Action
Target of Action
N-Acetyl-D-leucine primarily targets the organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . These transporters are responsible for the uptake of small-molecule drugs into cells .
Mode of Action
The acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to the aforementioned transporters . This switch in uptake mechanism is a key factor in how acetylation converts leucine into a drug .
Biochemical Pathways
The MCT1-mediated uptake of N-acetyl-L-leucine as a prodrug of leucine bypasses LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells such as mTOR . This suggests that N-acetyl-L-leucine enters metabolic pathways and its effects are mediated via its metabolic products .
Pharmacokinetics
The enantiomers of N-acetyl-leucine exhibit large, unexpected differences in pharmacokinetics due to both unique handling and/or inhibition of uptake and metabolism of the L-enantiomer by the D-enantiomer . When administered as the racemate, both the maximum plasma concentration (Cmax) and the area under the plasma drug concentration over time curve (AUC) were much greater for the D-enantiomer relative to the L-enantiomer .
Result of Action
The action of this compound results in the normalization of membrane potential and neuronal excitability . It also improves the metabolic state of cells . In brain and muscle, N-acetyl-L-leucine levels were lower than this compound, consistent with rapid conversion into L-leucine and utilization by normal leucine metabolism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as pH. At physiological pH, N-acetylation removes a charge from the nitrogen and N-acetyl-L-leucine is an anion that is then a substrate for the organic anion transporters .
Preparation Methods
The synthesis of DS-1211 involves several steps, including the development of assays, chemical-library screening, and lead optimization. The exact synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain . it is known that the compound exhibits good oral bioavailability and has been characterized in both rodent and monkey models .
Chemical Reactions Analysis
DS-1211 primarily undergoes inhibition reactions with tissue-nonspecific alkaline phosphatase. In vitro studies have shown that DS-1211 inhibits alkaline phosphatase activity through an uncompetitive mode of action. This inhibition is selective for tissue-nonspecific alkaline phosphatase and is consistent across species, including humans, mice, and monkeys . The major products formed from these reactions include increased levels of endogenous pyrophosphate and pyridoxal 5’-phosphate .
Scientific Research Applications
DS-1211 has several scientific research applications, particularly in the fields of medicine and biology. It is being investigated for its potential to treat ectopic calcification disorders, such as pseudoxanthoma elasticum, by inhibiting tissue-nonspecific alkaline phosphatase activity . This inhibition prevents the accumulation of calcium deposits in soft tissues, which can lead to significant morbidity. Additionally, DS-1211 has shown efficacy in animal models and is currently undergoing clinical trials to evaluate its safety and pharmacological properties in humans .
Comparison with Similar Compounds
DS-1211 is unique in its selectivity and potency as a tissue-nonspecific alkaline phosphatase inhibitor. Similar compounds include other tissue-nonspecific alkaline phosphatase inhibitors, such as those developed for the treatment of ectopic calcification disorders . DS-1211 stands out due to its well-characterized pharmacokinetics and pharmacodynamics in both rodent and monkey models . Additionally, DS-1211 has shown consistent inhibitory effects across species, making it a promising candidate for further clinical investigations .
Biological Activity
N-Acetyl-D-leucine, an acetylated derivative of the essential amino acid leucine, is part of a racemic mixture known as N-acetyl-DL-leucine. This compound has garnered attention for its potential therapeutic benefits, particularly in neurological disorders. Its biological activity has been studied in various contexts, including lysosomal storage disorders and cerebellar ataxia.
This compound's biological activity is primarily attributed to its role in enhancing lysosomal function and influencing metabolic pathways. Research indicates that it may improve mitochondrial function and ATP production, which are critical for neuronal health. Specifically, the compound has shown promise in modulating the mechanistic target of rapamycin complex 1 (mTORC1) pathway, which is involved in cell growth and autophagy regulation .
Key Mechanisms:
- Lysosomal Function : this compound helps reduce lysosomal volume in cells affected by Niemann-Pick disease type C (NPC), suggesting a role in correcting lysosomal dysfunction .
- ATP Production : The compound enhances ATP production, promoting neuronal activity and survival .
- Autophagy Regulation : It may upregulate autophagy, leading to improved clearance of damaged proteins and reduced neuroinflammation .
Niemann-Pick Disease Type C
Niemann-Pick disease type C is a lysosomal storage disorder characterized by impaired lipid metabolism and progressive neurological decline. This compound has been evaluated for its efficacy in treating this condition:
- Study Findings : In vitro studies demonstrated that both N-acetyl-DL-leucine and its enantiomer N-acetyl-L-leucine reduced lysosomal volume in NPC1-deficient cells. However, N-acetyl-L-leucine was found to be more effective than this compound .
- Clinical Observations : Clinical studies have reported improvements in ataxia symptoms among patients treated with N-acetyl-DL-leucine, although the D-enantiomer alone did not achieve statistical significance in some cases .
Cerebellar Ataxia
This compound has also been studied for its effects on various forms of cerebellar ataxia:
- Case Series : A case series involving patients with different types of cerebellar ataxia showed clinical improvement after treatment with acetyl-DL-leucine. The treatment was associated with a reduction in ataxia symptoms .
- Safety Profile : Adverse events were reported but were primarily mild to moderate, indicating a favorable safety profile for short-term use .
Parkinson’s Disease
Recent studies suggest potential applications of this compound in the prodromal stages of Parkinson’s disease:
- Preliminary Findings : Observational studies indicated that treatment with acetyl-DL-leucine could halt disease progression and improve certain biomarkers over time . These findings highlight the need for further clinical trials to validate these effects.
Comparative Efficacy of Enantiomers
The efficacy of this compound compared to its L-enantiomer has been a subject of investigation. The following table summarizes key findings from recent studies:
Enantiomer | Efficacy in NPC | Efficacy in Ataxia | Safety Profile |
---|---|---|---|
N-Acetyl-L-Leucine | High (p<0.001) | Moderate | Favorable |
This compound | Moderate (p<0.01) | Moderate | Favorable |
Properties
IUPAC Name |
(2R)-2-acetamido-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNXCEHXYPACJF-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361310 | |
Record name | N-Acetyl-D-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19764-30-8 | |
Record name | Acetylleucine, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019764308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetyl-D-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACETYLLEUCINE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91WU82GA22 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.